molecular formula C7H8N2S B1420998 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile CAS No. 1248557-85-8

2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile

Cat. No. B1420998
M. Wt: 152.22 g/mol
InChI Key: ZZUFHCBRALCGFV-UHFFFAOYSA-N
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Description

“2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles are synthesized through various methods. One of the methods involves the benzoylation of substituted phenols under low temperature . The synthesized compounds are then screened for their antifungal activity .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds : Dzhavakhishvili et al. (2008) developed an efficient method for synthesizing novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones using 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile. This process involved intermediate steps and heterocyclization reactions, indicating the compound's utility in creating new chemical structures (Dzhavakhishvili et al., 2008).

  • Electrochemical Studies : Cauquis et al. (1979) investigated the electrochemical behavior of substituted thiazoles, including 2-amino-4-ethoxycarbonyl-5-methylthiazole, highlighting the stability of dimeric products formed during oxidation in acetonitrile. This research contributes to understanding the electrochemical properties of thiazole derivatives (Cauquis et al., 1979).

  • Development of Bis(1,3-azol-2-yl)acetonitriles : Kutasevich et al. (2021) presented a novel approach for synthesizing bis(1,3-azol-2-yl)acetonitriles and bis(1,3-azol-2-yl)methanes, using 2-(1,3-azol-2-yl)-3,3-dimethylacrylonitriles, which are derived from (1,3-azol-2-yl)acetonitriles. This method showcases the application of 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile in creating diverse heterocyclic compounds (Kutasevich et al., 2021).

  • Synthesis of Macrocyclic Compounds : Ahmed et al. (2020) explored the synthesis of novel macrocyclic compounds containing thiazole subunits using bis[2-(thiazol-2-yl)acetonitriles]. This research demonstrates the compound's potential in creating complex macrocyclic structures with potential applications in various fields (Ahmed et al., 2020).

  • Applications in Metallomacrocyclic Complexes : Guerrero et al. (2008) synthesized palladium(II) complexes with new hybrid pyrazole ligands, including reactions in acetonitrile. This study highlights the use of thiazole derivatives in the development of metal complexes with potential applications in catalysis and materials science (Guerrero et al., 2008).

  • Antimicrobial Agent Synthesis : Khidre and Radini (2021) synthesized novel thiazole derivatives with antimicrobial activities, using a process involving thiazole derivatives. This research underscores the potential of 2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile in pharmaceutical applications (Khidre & Radini, 2021).

properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-6(2)10-7(9-5)3-4-8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUFHCBRALCGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile

CAS RN

1248557-85-8
Record name 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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